1,1'-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one)
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Overview
Description
1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one), also known as 2,6-Diacetylpyridine, is an organic compound with the molecular formula C9H9NO2. It is a white to off-white crystalline solid that is soluble in water, chloroform, and dimethyl sulfoxide (DMSO). This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) can be synthesized through several methods. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced using reagents like sodium borohydride to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents like hydroxylamine hydrochloride and phenylhydrazine are used for substitution reactions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic and redox reactions. The compound’s structure allows it to interact with specific molecular targets, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: A related compound with a single acetyl group attached to the pyridine ring.
2,6-Diacetylpyridine: The parent compound with two acetyl groups attached to the pyridine ring.
Pyridine-2,6-dicarboxylic acid: A precursor used in the synthesis of 1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one).
Uniqueness
1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) is unique due to its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and catalysis. Its dual acetyl groups provide versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C16H12N2O2 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-[6-[2-(6-acetylpyridin-2-yl)ethynyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)15-7-3-5-13(17-15)9-10-14-6-4-8-16(18-14)12(2)20/h3-8H,1-2H3 |
InChI Key |
OTLOQVOOAAGXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C#CC2=NC(=CC=C2)C(=O)C |
Origin of Product |
United States |
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